Cas no 664364-58-3 ([cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol)
![[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol structure](https://ja.kuujia.com/scimg/cas/664364-58-3x500.png)
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinemethanol, 5-methyl-1-(phenylmethyl)-, (3R,5S)-rel-
- [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol
- SCHEMBL3601179
- Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol
- 664364-58-3
- starbld0022410
-
- インチ: InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1
- InChIKey: XTACUFSBKWAURO-WCQYABFASA-N
計算された属性
- せいみつぶんしりょう: 205.146664230Da
- どういたいしつりょう: 205.146664230Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566490-1g |
((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol |
664364-58-3 | 98% | 1g |
¥13442.00 | 2024-05-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-5g |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 5g |
¥18857.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-250.0mg |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 250.0mg |
¥2310.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-100MG |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 100MG |
¥ 1,445.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-1G |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 1g |
¥ 5,761.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-5G |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 5g |
¥ 17,285.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-500MG |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 500MG |
¥ 3,841.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-1g |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 1g |
¥6286.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-500mg |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 500mg |
¥4190.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1149-500.0mg |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
664364-58-3 | 95% | 500.0mg |
¥3840.0000 | 2024-08-02 |
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanolに関する追加情報
Introduction to [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol (CAS No. 664364-58-3)
[cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol, with the CAS number 664364-58-3, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural properties and potential applications. This compound belongs to the pyrrolidine class of heterocyclic compounds, which are widely recognized for their role in medicinal chemistry. The presence of both benzyl and methyl substituents on the pyrrolidine ring contributes to its distinct chemical profile, making it a valuable candidate for further research and development.
The [cis]-configuration of the molecule is particularly noteworthy, as it influences the spatial arrangement of the substituents and can have profound effects on its biological activity. In recent years, there has been a growing interest in developing new drugs that leverage the advantages of chiral molecules. The [cis]-isomer of [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol may exhibit different pharmacological properties compared to its [trans]-counterpart, making it an attractive subject for investigation.
One of the most promising areas of research involving [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol is its potential as a scaffold for drug discovery. Pyrrolidine derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. The benzyl and methyl groups in this compound can serve as handles for further functionalization, allowing chemists to design molecules with enhanced binding affinity and selectivity.
Recent studies have highlighted the importance of pyrrolidine-based compounds in the development of treatments for various diseases. For instance, modifications of the pyrrolidine core have been shown to improve drug-like properties such as solubility, metabolic stability, and bioavailability. The [cis]-configuration may also play a role in optimizing these properties by influencing the molecule's conformation in solution.
Another area where [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol shows promise is in its potential application as an intermediate in the synthesis of more complex molecules. The presence of a hydroxymethyl group (–CH₂OH) provides a site for further chemical transformations, enabling the construction of larger and more intricate structures. This versatility makes it a valuable building block for synthetic chemists working on drug development projects.
The compound's unique structural features also make it an interesting candidate for studying molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can be employed to understand how [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol interacts with biological targets. These insights can guide the design of more effective drugs by providing a detailed understanding of key binding interactions.
In addition to its pharmaceutical applications, [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol may find use in other areas such as materials science and agrochemistry. The ability to modify its structure allows researchers to explore new possibilities beyond traditional drug discovery. For example, derivatives of this compound could be designed to exhibit specific physical or chemical properties useful in industrial applications.
The synthesis of [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol presents its own set of challenges due to its chiral nature and the need for precise control over stereochemistry. However, advances in synthetic methodology have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been particularly useful in achieving the desired [cis]-configuration.
As research continues to uncover new applications for [cis-1-benzyl-5-methylpyrrolidin-3-yl]methanol, it is likely that its importance will only grow. The combination of its unique structural features and potential as a scaffold for drug discovery makes it a compound worth watching in the years to come. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in fully realizing its potential benefits.
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